molecular formula C16H17N5O B2759511 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide CAS No. 2034614-53-2

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide

Cat. No.: B2759511
CAS No.: 2034614-53-2
M. Wt: 295.346
InChI Key: UBBZJNQNUZQORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-methylbenzamide” is a synthetic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . This class of compounds has been the subject of research due to their diverse biological activities, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .


Molecular Structure Analysis

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is present in various important structures in agriculture and medicinal chemistry . The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers, among which the [1,2,4]triazolo[1,5-a]pyrimidine isomer is the most studied .

Scientific Research Applications

Antibacterial Activity

A novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, synthesized through a condensation reaction, demonstrated antibacterial activity against Gram-positive and Gram-negative microbial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests potential applications in developing antibacterial agents (S. Lahmidi et al., 2019).

Antitumor and Antimicrobial Activities

Enaminones were used as building blocks for synthesizing substituted pyrazoles, which showed antitumor and antimicrobial activities. This indicates the compound's potential utility in cancer therapy and infection control (S. Riyadh, 2011).

Antiasthma Agents

Compounds synthesized from the triazolo[1,5-a]pyrimidine scaffold were identified as mediator release inhibitors, useful in antiasthma therapeutics. This highlights the compound's relevance in respiratory disease management (J. Medwid et al., 1990).

Antihypertensive Activity

Triazolopyrimidine derivatives exhibited potent oral antihypertensive activity in a renal artery-ligated rat model, suggesting a novel class of nonpeptide angiotensin II receptor antagonists for treating hypertension (E. Nicolaï et al., 1994).

Anticancer Screening

An unusual Dimroth rearrangement in the synthesis of thieno[3,2-d][1,2,3]triazolo[1,5-a]pyrimidine derivatives led to compounds with strong antiproliferative activity against human tumor cell lines, indicating their potential in cancer therapy (A. Lauria et al., 2013).

Solvent-Free Synthesis

The synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug production, was achieved using supercritical carbon dioxide, demonstrating a green chemistry approach to pharmaceutical manufacturing (A. Baklykov et al., 2019).

Properties

IUPAC Name

2-methyl-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O/c1-12-5-2-3-7-14(12)15(22)17-8-4-6-13-9-18-16-19-11-20-21(16)10-13/h2-3,5,7,9-11H,4,6,8H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBZJNQNUZQORE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCCC2=CN3C(=NC=N3)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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